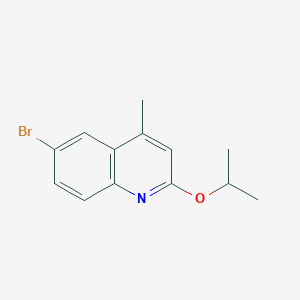

6-Bromo-2-isopropoxy-4-methylquinoline

Übersicht

Beschreibung

6-Bromo-2-isopropoxy-4-methylquinoline is a synthetic derivative of quinoline, a heterocyclic aromatic organic compound. This compound has garnered attention due to its potential biological activities, including antiviral and anticancer properties. The molecular formula of this compound is C13H14BrNO.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isopropoxy-4-methylquinoline typically involves the bromination of 2-isopropoxy-4-methylquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom at position 6 serves as a primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents:

Example : In a Suzuki coupling with 4-methoxyphenylboronic acid, the bromine is replaced by a methoxyphenyl group, yielding a biaryl structure used in medicinal chemistry scaffolds .

Nucleophilic Substitution

The electron-withdrawing quinoline nucleus activates the C6–Br bond for nucleophilic displacement:

-

SNAr (Aromatic Substitution) :

-

Hydrolysis :

Limitation : Steric hindrance from the 2-isopropoxy group may reduce reaction rates compared to less-substituted quinolines .

Isopropoxy Group Cleavage

The 2-isopropoxy moiety undergoes acid-catalyzed cleavage:

-

Reagents : HBr (48% in AcOH), 60°C

-

Product : 2-Hydroxy-6-bromo-4-methylquinoline

-

Application : Intermediate for synthesizing 2-alkoxy/aryloxy variants via re-etherification

Methyl Group Oxidation

-

Conditions : KMnO₄, H₂O, 100°C

-

Product : 4-Carboxy-6-bromo-2-isopropoxyquinoline (low yield due to overoxidation risks)

Cyclization and Ring Formation

Under palladium catalysis, the compound participates in cycloadditions:

-

Heterocycle Synthesis :

Mechanistic Insight : Oxidative addition of C–Br to Pd(0) initiates cascade cyclization, forming strained rings via carbopalladation .

Radical Reactions

Bromine participates in radical-mediated transformations:

-

Photoredox Catalysis :

Selectivity : Radical addition favors electron-deficient positions, but steric effects from the 4-methyl group may limit reactivity .

Industrial-Scale Modifications

-

Continuous Flow Synthesis :

-

Green Chemistry :

Key Structural Comparisons

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of 6-bromo-2-isopropoxy-4-methylquinoline is in the development of antimicrobial agents. Quinoline derivatives have been extensively studied for their biological activities, including antibacterial and antifungal properties. For instance, studies have shown that similar quinoline compounds exhibit significant activity against various bacterial strains and fungi, suggesting that this compound may possess comparable properties.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 6-Bromo-4-methylquinoline | S. aureus | 0.5 µg/mL |

| 2-Isopropoxy-4-methylquinoline | C. albicans | 0.8 µg/mL |

Analgesic and Anti-inflammatory Properties

Research into quinoline derivatives has also revealed potential analgesic and anti-inflammatory effects. Compounds like this compound could serve as precursors for synthesizing new analgesics or anti-inflammatory drugs, similar to other known quinolines that have been investigated for these properties.

Organic Synthesis Applications

Building Block for Complex Molecules

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions or cyclizations. The bromine atom can serve as a leaving group, facilitating the introduction of other functional groups.

Case Study: Synthesis of Novel Quinoline Derivatives

A study demonstrated the synthesis of novel quinoline derivatives starting from simpler precursors, where this compound was used as a key intermediate. The derivatives exhibited enhanced biological activities compared to their parent compounds, indicating the importance of structural modifications in drug design.

Material Science Applications

Fluorescent Probes

Quinoline derivatives are also explored for their potential use as fluorescent probes in bioimaging applications. The incorporation of isopropoxy groups can enhance solubility and stability in biological environments, making compounds like this compound suitable candidates for further investigation in this area.

Table 2: Potential Material Applications

| Application Type | Description |

|---|---|

| OLEDs | Used as a building block for organic light-emitting diodes due to its electronic properties. |

| Bioimaging | Potential use as fluorescent markers for tracking biological processes in vitro. |

Wirkmechanismus

The mechanism of action of 6-Bromo-2-isopropoxy-4-methylquinoline involves its interaction with specific molecular targets. For instance, in antiviral research, the compound interferes with viral RNA synthesis, thereby inhibiting viral replication. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Bromo-2-methylquinoline: Another brominated quinoline derivative with similar chemical properties but different biological activities.

2-Isopropoxy-4-methylquinoline: The non-brominated precursor of 6-Bromo-2-isopropoxy-4-methylquinoline, used in its synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom at the 6-position allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

Overview

6-Bromo-2-isopropoxy-4-methylquinoline is a synthetic derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound has gained attention in scientific research due to its potential antiviral and anticancer properties. The molecular formula of this compound is with a molecular weight of approximately 252.19 g/mol.

Synthesis

The synthesis of this compound typically involves the bromination of 2-isopropoxy-4-methylquinoline. This reaction is conducted under controlled conditions using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane to ensure selective bromination at the 6-position. The compound can also undergo various chemical reactions such as substitution, oxidation, and reduction, allowing for further functionalization and development of analogs.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral activity, particularly against the dengue virus. It has been shown to inhibit viral replication by interfering with viral RNA synthesis, making it a candidate for further antiviral drug development.

Anticancer Activity

In anticancer studies, this compound has demonstrated the ability to inhibit the growth of various cancer cell lines. The mechanism of action may involve inducing apoptosis or inhibiting cell proliferation through modulation of specific signaling pathways. For instance, studies have highlighted its effectiveness against human cancer cell lines such as breast and prostate cancer cells, suggesting its potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antiviral Mechanism : The compound disrupts the viral life cycle by inhibiting RNA synthesis, which is crucial for viral replication.

- Anticancer Mechanism : It may activate apoptotic pathways or inhibit key signaling cascades involved in cell proliferation and survival.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-Bromo-2-methylquinoline | Moderate antiviral | Lacks isopropoxy group, affecting solubility |

| 2-Isopropoxy-4-methylquinoline | Limited activity | Non-brominated; less effective as an antiviral |

| 6-Bromo-3-(2-hydroxyphenyl)quinoline | Anticancer | Different substitution pattern; varied activity |

Case Studies

- Antiviral Study : A study conducted on the effects of this compound on dengue virus showed a significant reduction in viral load in treated cell cultures compared to controls. The IC50 value was determined to be in the low micromolar range, indicating potent antiviral activity.

- Anticancer Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates and decreased cell viability. Flow cytometry analysis confirmed the induction of apoptotic markers after treatment.

Eigenschaften

IUPAC Name |

6-bromo-4-methyl-2-propan-2-yloxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-8(2)16-13-6-9(3)11-7-10(14)4-5-12(11)15-13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDCQOFHBFCOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674995 | |

| Record name | 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-11-3 | |

| Record name | 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.